molecular formula C9H6Br2FN3 B1393185 3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240579-91-2

3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B1393185
CAS No.: 1240579-91-2
M. Wt: 334.97 g/mol
InChI Key: WRGWUOBZEYTPMP-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole (CAS 1240579-91-2) is a high-value chemical building block primarily utilized in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical research . This compound features a 1,2,4-triazole core, which is a established privileged scaffold in medicinal chemistry due to its versatile interactions with biological targets . The molecular structure is engineered with two bromine atoms, which serve as excellent sites for further functionalization via metal-catalyzed cross-coupling reactions, and a 2-fluorobenzyl group that can influence the molecule's lipophilicity and metabolic stability. The 1,2,4-triazole pharmacophore is recognized for its significant role in a wide spectrum of bioactivities. Researchers exploit this core in the development of potential antifungal agents, as triazole derivatives are known to inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis . Beyond antifungals, this scaffold is also investigated for applications in antibacterial, anticancer, anticonvulsant, and antiviral agent discovery, making it a highly versatile intermediate for constructing targeted bioactive molecules . This product is guaranteed to be of high purity (typically 98%) and is supplied with comprehensive analytical data, including NMR, HPLC, and LC-MS documentation, to ensure reliability and reproducibility in your research outcomes . It is intended for use as a Heterocyclic Building Block and is strictly for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-dibromo-1-[(2-fluorophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2FN3/c10-8-13-9(11)15(14-8)5-6-3-1-2-4-7(6)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGWUOBZEYTPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with 2-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The triazole ring can participate in redox reactions under appropriate conditions.

    Cross-coupling reactions: The compound can be used in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Cross-coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

    Nucleophilic substitution: Formation of substituted triazoles.

    Oxidation: Formation of oxidized triazole derivatives.

    Cross-coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 3,5-dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. The compound's ability to disrupt biological processes in target organisms makes it a candidate for further pharmacological exploration.

Molecular Docking Studies

Molecular docking studies have suggested that this compound can effectively bind to specific enzymes or receptors. This interaction profile is crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent. For instance, it has been shown to potentially inhibit enzymes involved in bacterial cell wall synthesis, making it a promising candidate for antibiotic development.

Fungicidal Properties

The compound has also been investigated for its fungicidal properties. Its structural features may allow it to interfere with the metabolic pathways of fungal pathogens. Field trials have demonstrated its effectiveness in controlling diseases in crops such as wheat and corn, suggesting that it could be developed into a novel fungicide.

Herbicidal Activity

In addition to its antifungal properties, there is emerging evidence that this compound may exhibit herbicidal activity. Preliminary studies have indicated that it can inhibit the growth of certain weed species without harming desirable crops.

Polymer Chemistry

This compound's unique structure allows it to be used as a building block in the synthesis of novel polymers. Its bromine substituents can facilitate cross-linking reactions, which are essential for developing materials with specific mechanical properties. Research is ongoing to explore its potential in creating durable coatings and adhesives.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to the target. The presence of bromine and fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight : Increasing fluorine atoms on the benzyl group (e.g., trifluoro vs. difluoro) increases molecular weight proportionally .

Purity and Applications : High-purity variants (≥97%) are prioritized for pharmaceutical API intermediates , while lower-purity compounds (95%) are used in exploratory research .

Stability: Fluorine substitution enhances metabolic stability compared to non-fluorinated analogs. For instance, fluorinated oxazolidinone-triazole hybrids (e.g., compounds 1a and 1b) degrade in simulated gastric fluid, suggesting fluorophenyl groups may require additional structural optimization for oral bioavailability .

Biological Activity

3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole is a synthetic compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9_9H6_6Br2_2FN3_3
  • Molecular Weight : 334.97 g/mol
  • Physical State : White crystalline solid
  • Solubility : Soluble in organic solvents like dichloromethane and ethanol; insoluble in water
  • Melting Point : 166-168°C
  • Boiling Point : 447.2°C

The presence of bromine and fluorine substituents in the structure enhances its reactivity and biological interaction potential.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated against various pathogens:

PathogenActivity ReportedReference
Aspergillus fumigatusInhibition of fungal growth
Staphylococcus aureusAntibacterial activity
Escherichia coliModerate inhibition
Micrococcus luteusEffective at low concentrations

The mechanism through which this compound exerts its biological effects involves several interactions:

  • Enzyme Inhibition : The compound interacts with enzymes critical for fungal metabolism and bacterial cell wall synthesis.
  • Binding Affinity : Molecular docking studies suggest that the compound forms stable complexes with target proteins, enhancing its antimicrobial efficacy.
  • Disruption of Cellular Processes : The bromine substituents may facilitate nucleophilic attacks on biological macromolecules, leading to disruption of cellular functions.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

Study 1: Antifungal Activity

A study published in Pharmaceutical Biology evaluated the antifungal effects of this triazole derivative against Aspergillus species. The compound showed significant inhibition with a minimum inhibitory concentration (MIC) ranging from 8 to 16 µg/mL, outperforming some commercially available antifungal agents .

Study 2: Antibacterial Properties

In another investigation focusing on antibacterial properties against Staphylococcus aureus, the compound demonstrated an MIC of 4 µg/mL. This study highlighted its potential as a lead compound for developing new antibacterial therapies .

Study 3: Cytotoxicity and Anti-inflammatory Effects

Research assessing the cytotoxicity of this triazole derivative on peripheral blood mononuclear cells (PBMCs) indicated low toxicity levels at concentrations up to 100 µg/mL. Furthermore, it exhibited anti-inflammatory effects by reducing cytokine release (TNF-α and IL-6), suggesting its utility in inflammatory conditions .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
3-Bromo-1-(2-fluorophenyl)-1H-1,2,4-triazoleC9_9H7_7BrFN3_3Lacks one bromine atom
5-Fluoro-3-methyl-1H-1,2,4-triazoleC4_4H5_5FN3_3Contains a methyl group
4-Bromo-3-(trifluoromethyl)-1H-1,2,4-triazoleC9_9H6_6BrF3_3N3_3Enhanced lipophilicity due to trifluoromethyl group

The unique combination of halogen substituents and the fluorophenyl moiety in this compound likely contributes to its enhanced biological activity relative to other triazoles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole, and how can purity be maximized during synthesis?

  • Methodology :

  • Step 1 : Start with the hydrazide derivative (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) dissolved in DMSO under reflux for 18 hours, followed by distillation and crystallization in water-ethanol (yield ~65%) .
  • Step 2 : For functionalization, react with substituted aldehydes (e.g., 2-fluorobenzaldehyde) in absolute ethanol with glacial acetic acid as a catalyst under reflux for 4 hours. Monitor reaction progress via TLC .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >98% purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm substituent positions and bromine/fluorine integration .
  • XRD : Employ single-crystal X-ray diffraction (SHELX suite) for precise structural elucidation. Refinement with SHELXL ensures accurate bond-length and angle determination .
  • Elemental Analysis : Validate molecular formula (C9_9H6_6Br2_2FN3_3) via CHNS analysis .

Q. What are the primary biological or material science applications reported for this compound?

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria using disc diffusion assays (Mueller Hinton agar). Compare zones of inhibition with controls .
  • Corrosion Inhibition : Evaluate adsorption on metal surfaces (e.g., aluminium alloys) via electrochemical impedance spectroscopy (EIS) and density functional theory (DFT) modeling .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?

  • Approach :

  • Use high-resolution data (>1.0 Å) and iterative refinement in SHELXL with constraints for disordered atoms .
  • Cross-validate with DFT-optimized geometries (e.g., Gaussian 09) to identify outliers in experimental bond lengths .

Q. What strategies improve synthetic yield and regioselectivity in halogenated triazole derivatives?

  • Optimization :

  • Catalysis : Replace traditional acid catalysts with ceric ammonium nitrate (CAN) in ethanol, enhancing reaction rates and selectivity at 95–100°C .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates, reducing side reactions .

Q. How do substituent electronic effects influence the compound’s reactivity and biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Br, F) enhance electrophilicity, increasing antimicrobial potency. Compare MIC values against substituted analogs .
  • LogP (0.67–1.2) and polar surface area (PSA: ~133 Ų) predict membrane permeability and bioavailability .

Q. What computational methods are effective for modeling interactions between this compound and biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., bacterial enolase) to predict binding affinities. Validate with MD simulations (NAMD/GROMACS) .
  • QSAR Modeling : Develop regression models correlating substituent Hammett constants (σ) with bioactivity data .

Safety and Environmental Considerations

Q. What safety protocols are critical when handling brominated/fluorinated triazoles?

  • Guidelines :

  • Storage : Store in sealed containers at –20°C in dry, ventilated areas away from oxidizers .
  • Exposure Mitigation : Use PPE (gloves, goggles) and fume hoods. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
    • Environmental Impact : Assess aquatic toxicity via OECD 201/202 guidelines. Brominated byproducts may require photodegradation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole
Reactant of Route 2
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3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole

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